N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It includes a pyrido[2,3-d]pyrimidin-3(4H)-yl group, an indazole group, and a carboxamide group. These groups are common in many pharmaceutical compounds and could potentially have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of multiple ring structures would likely result in a rigid, planar molecule. The electron-donating and withdrawing properties of the different groups would also influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could result in hydrogen bonding, influencing the compound’s solubility and melting point .Scientific Research Applications
- N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has been synthesized and employed as a novel catalyst. Specifically, it acts as a highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . These compounds are valuable due to their biological activities, including antibacterial, anti-inflammatory, and antiviral properties .
- In the series of 2,1-benzothiazine derivatives , the synthesis of methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its analogs (substituted in the benzene moiety) has been investigated. These compounds are relevant for understanding the relationship between their structure and analgesic activity .
- The compound’s synthesis and catalytic applications align with green chemistry principles. Solvent-free reactions, facilitated by this catalyst, reduce environmental impact and enhance reaction efficiency .
Catalysis in Organic Synthesis
Structure–Analgesic Activity Relationship Studies
Green Chemistry and Solvent-Free Reactions
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c24-15(13-10-4-1-2-6-12(10)21-22-13)19-8-9-23-16(25)11-5-3-7-18-14(11)20-17(23)26/h3,5,7H,1-2,4,6,8-9H2,(H,19,24)(H,21,22)(H,18,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHZZXDBISNTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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